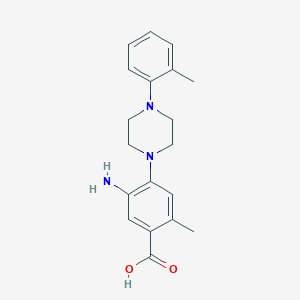
5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
„5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoesäure“ ist eine komplexe organische Verbindung, die einen Benzoesäure-Kern mit verschiedenen daran gebundenen funktionellen Gruppen aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von „5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoesäure“ umfasst in der Regel mehrstufige organische Reaktionen. Der Prozess könnte mit der Herstellung des Benzoesäure-Kerns beginnen, gefolgt von der Einführung der Amino- und Methylgruppen. Der Piperazinring wird dann angehängt, und schließlich wird die o-Tolylgruppe eingeführt. Jeder Schritt erfordert spezifische Reagenzien und Bedingungen, wie z. B. Katalysatoren, Lösungsmittel und Temperaturkontrolle.
Industrielle Produktionsmethoden
In industrieller Umgebung würde die Produktion dieser Verbindung wahrscheinlich großtechnische Reaktionen mit optimierten Bedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Synthese könnten eingesetzt werden, um Konsistenz und Effizienz zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
„5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoesäure“ kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen zu reduzieren.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien für diese Reaktionen könnten Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen sein. Bedingungen wie Temperatur, Druck und Lösungsmittelwahl sind für den Erfolg dieser Reaktionen entscheidend.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu einem Carbonsäurederivat führen, während die Reduktion ein Amin erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für komplexere Moleküle verwendet.
Biologie: Untersucht wegen seiner Wechselwirkungen mit biologischen Molekülen und seinem Potenzial als biochemische Sonde.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, wie z. B. entzündungshemmender oder krebshemmender Aktivität.
Industrie: Wird bei der Synthese von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Mechanismus, über den „5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoesäure“ seine Wirkungen entfaltet, hängt von seinen Wechselwirkungen mit molekularen Zielstrukturen ab. Es könnte an bestimmte Proteine oder Enzyme binden und deren Aktivität verändern und so eine Kaskade biochemischer Ereignisse auslösen. Die beteiligten Pfade könnten Signaltransduktion, Genexpression oder Stoffwechselprozesse umfassen.
Wirkmechanismus
The mechanism by which “5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” exerts its effects depends on its interactions with molecular targets. It might bind to specific proteins or enzymes, altering their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Amino-2-methylbenzoesäure: Fehlt die Piperazin- und o-Tolylgruppe.
5-Amino-2-methyl-4-(4-phenyl-piperazin-1-yl)-benzoesäure: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle einer o-Tolylgruppe.
Einzigartigkeit
„5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoesäure“ ist aufgrund der spezifischen Kombination von funktionellen Gruppen einzigartig, die ihr besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C19H23N3O2 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
5-amino-2-methyl-4-[4-(2-methylphenyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H23N3O2/c1-13-5-3-4-6-17(13)21-7-9-22(10-8-21)18-11-14(2)15(19(23)24)12-16(18)20/h3-6,11-12H,7-10,20H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
QWWBAHHTPWZWFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C(=C3)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


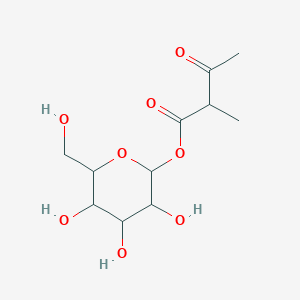

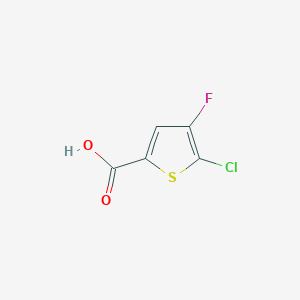
![N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12075990.png)
![N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B12075996.png)
![2-Bromo-7-chlorothiazolo[4,5-b]pyridine](/img/structure/B12075997.png)

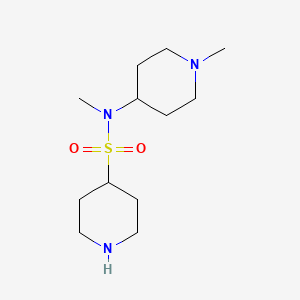
![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)



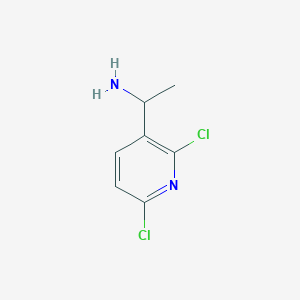
![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)
